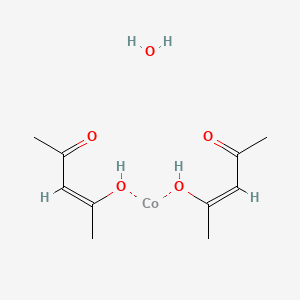

cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate

Beschreibung

Eigenschaften

CAS-Nummer |

123334-29-2 |

|---|---|

Molekularformel |

C10H18CoO5 |

Molekulargewicht |

277.18 g/mol |

IUPAC-Name |

cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate |

InChI |

InChI=1S/2C5H8O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;; |

InChI-Schlüssel |

JHWSVOFBMAXGJH-SUKNRPLKSA-N |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Co] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co] |

Physikalische Beschreibung |

Blue to black crystals, slightly soluble in water; [MSDSonline] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt(II) acetylacetonate hydrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The reaction typically involves the following steps:

- Dissolve cobalt(II) salt in water.

- Add acetylacetone to the solution.

- Introduce a base, such as sodium hydroxide or ammonium hydroxide, to deprotonate the acetylacetone and facilitate the formation of the cobalt(II) acetylacetonate complex.

- The resulting product is then recrystallized from a suitable solvent, such as acetone or methanol, and dried under vacuum .

Industrial Production Methods

In industrial settings, the production of cobalt(II) acetylacetonate hydrate follows similar principles but on a larger scale. The process involves:

- Mixing cobalt(II) salts with acetylacetone in large reactors.

- Using automated systems to control the addition of base and maintain optimal reaction conditions.

- Employing continuous filtration and drying systems to obtain the final product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt(II) acetylacetonate hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) acetylacetonate.

Reduction: It can be reduced to cobalt(0) species under specific conditions.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines

Major Products

Oxidation: Cobalt(III) acetylacetonate.

Reduction: Cobalt(0) nanoparticles or complexes.

Substitution: Various cobalt(II) complexes with different ligands

Wissenschaftliche Forschungsanwendungen

Cobalt(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the fabrication of various shapes of carbon nanostructures via chemical vapor deposition and laser evaporation techniques

Wirkmechanismus

The mechanism of action of cobalt(II) acetylacetonate hydrate involves its ability to coordinate with various substrates and facilitate chemical transformations. The acetylacetonate ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic reactions, the cobalt center can activate substrates through coordination and electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Cobalt(III) Acetylacetonate

Nickel(II) Acetylacetonate Hydrate

Copper(II) Acetylacetonate

Hexafluoro Derivatives (e.g., Co(hfa)₂·xH₂O)

- Formula : Co(CF₃COCHCOCF₃)₂·xH₂O.

- Properties : Fluorinated ligands increase solubility in supercritical CO₂, enabling deposition of metallic cobalt films .

- Contrast : Fluorination raises costs but improves thermal stability and precursor volatility .

Comparative Data Table

Electrochemical Performance

Q & A

Basic Questions

Q. What are the molecular formula, hydration state, and key physical properties of cobalt(II) acetylacetonate hydrate?

- The molecular formula is Co(C₅H₇O₂)₂·xH₂O , with a typical hydration state of two water molecules (dihydrate: Co(acac)₂·2H₂O) under standard conditions. It appears as a pink powder and is hygroscopic, requiring storage in a dry environment to prevent hydration state variability .

- Key hazards include skin/eye irritation (H318) and potential carcinogenicity (H351). Handling requires gloves, safety goggles, and proper ventilation to avoid inhalation or contact .

Q. How does the hydration state influence solubility and stability in organic solvents?

- The anhydrous form of Co(acac)₂ is sparingly soluble in non-polar solvents like benzene, but the hydrated form exhibits even lower solubility due to hydrogen bonding with water molecules. This reduced solubility can impact its utility in homogeneous catalysis, necessitating solvent optimization (e.g., polar aprotic solvents) for reactions .

Advanced Research Questions

Q. What methodologies are employed to synthesize nanomaterials using cobalt(II) acetylacetonate hydrate?

- Co(acac)₂·xH₂O is a precursor in solvothermal and hydrothermal syntheses. For example:

- CoP nano-electrocatalysts : Reacted with trioctylphosphine (TOP) in oleylamine/1-octadecene at 320°C under argon, yielding nanoparticles with enhanced hydrogen evolution activity .

- Perovskite oxides (e.g., Ce₀.₈Sm₀.₂Fe₀.₄Co₀.₆O₃) : Mixed with cerium, samarium, and iridium acetylacetonates, followed by calcination at 800°C to form cathode materials for solid oxide fuel cells (SOFCs) .

Q. How does the hydration state affect catalytic performance in olefin oxidation reactions?

- Co(acac)₂·xH₂O is less effective than Co(acac)₃ (Co³⁺) in epoxidation due to its lower solubility and redox activity. Under oxidative conditions (e.g., 150 psi O₂ at 90°C), Co(II) partially oxidizes to Co(III), forming a green soluble species that enhances epoxide yields. Residual Co(II) precipitates as inactive cobalt oxide, requiring careful temperature control (60–130°C) to balance reactivity and stability .

Q. What analytical strategies address contradictions in hydration state determination via elemental analysis?

- Elemental analysis often underestimates hydration due to water loss during storage or transport. For Co(acac)₂·xH₂O, combining thermogravimetric analysis (TGA) with oxygen content quantification resolves discrepancies. Evidence shows hydration states can shift from 0.25 to 0.5 equivalents during storage, necessitating fresh characterization before critical experiments .

Q. How is cobalt(II) acetylacetonate hydrate utilized in composite materials for energy storage?

- In sodium-ion batteries, Co(acac)₂·xH₂O is carbon-coated via electrospinning and pyrolysis to form Co₉S₈/N,S-doped carbon nanofibers . This structure improves conductivity and accommodates volume changes during cycling, achieving a reversible capacity of 450 mAh/g at 0.1 A/g .

Methodological Considerations

- Handling Hydration Variability : Pre-dry the compound at 80°C under vacuum for 4 hours to standardize hydration states before synthesis .

- Catalytic Optimization : Use radical initiators (e.g., AIBN) to enhance epoxidation efficiency with Co(acac)₂·xH₂O, mitigating induction periods >6 hours in autoxidation reactions .

- Purity Control : Combine TGA, XRD, and ICP-MS to verify metal content and exclude oxide byproducts in nanomaterials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.